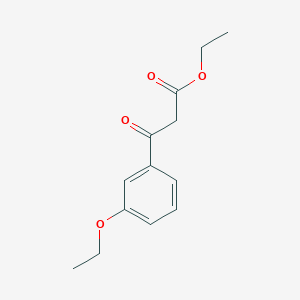

Ethyl 3-ethoxy-beta-oxobenzenepropanoate

Description

Ethyl 3-ethoxy-beta-oxobenzenephenpropanoate (systematic name: Ethyl 3-ethoxy-β-oxobenzenepropanoate) is a β-ketoester derivative characterized by a benzene ring substituted with an ethoxy group at the 3-position and a β-oxopropanoate ethyl ester moiety. This compound belongs to a broader class of aryl β-ketoesters, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals .

Key structural features include:

- Aromatic Ring: A benzene ring with an ethoxy (-OCH₂CH₃) substituent at the 3-position.

- β-Ketoester Group: A propanoate chain with a ketone group at the β-position and an ethyl ester terminus. This configuration enables diverse reactivity, including keto-enol tautomerism, nucleophilic acyl substitutions, and participation in cyclocondensation reactions .

Properties

CAS No. |

52600-92-7 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C13H16O4/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

UNZNZISUORKJOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation

The Claisen condensation represents one of the most fundamental methods for preparing beta-keto esters. This reaction involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule.

The mechanism involves:

- Generation of an enolate ion from an ester with an α-hydrogen using a strong base

- Nucleophilic attack of this enolate on the carbonyl carbon of another ester

- Formation of a tetrahedral intermediate that expels an alkoxide leaving group

- Production of a beta-keto ester product

For esters with multiple acidic α-hydrogens, the product beta-keto ester has a highly acidic, doubly activated hydrogen atom that can be abstracted by base, driving the equilibrium toward the product.

Modified Claisen Condensation for Aromatic Systems

For aromatic systems like our target compound, the Claisen condensation typically involves the reaction of an appropriate aromatic ester with another ester containing α-hydrogens. The base commonly used is sodium ethoxide rather than hydroxide to prevent ester hydrolysis.

Acylation of Malonic Esters

Beta-keto esters can also be prepared through the acylation of malonic esters using acid chlorides. This method is valuable when specific substitution patterns are required on the beta-keto ester product.

Specific Preparation Methods for Ethyl 3-ethoxy-beta-oxobenzenepropanoate

Method 1: Addition Reaction Approach

Based on the patent information for similar compounds, one viable approach involves an addition reaction between ethyl 3-ethoxyphenylpropionate and a suitable reagent in the presence of a catalyst.

Procedure:

- In a tubular reactor, combine ethanol and ethyl acrylate in the presence of anion exchange resin as catalyst

- Maintain a molar ratio of ethanol to ethyl acrylate between 3:1 and 100:1

- Use catalyst weight at 0.1% to 20% of the ethyl acrylate weight

- Control the reaction temperature between -5°C and 35°C

- Purify through distillation to obtain the ethyl 3-ethoxypropionate backbone

- Further modify with appropriate reagents to introduce the phenyl and oxo groups

Method 2: Modified Acylation of Ethyl Acetoacetate

The preparation of ethyl benzoylacetate, which can serve as a precursor to our target compound, can be achieved through the acylation of ethyl acetoacetate with benzoyl chloride.

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and reflux condenser, place dry benzene, ethyl acetoacetate, and clean sodium

- Heat the mixture on a steam cone with stirring and allow it to reflux gently for 24 hours

- After cooling the suspension of sodioacetoacetic ester, add benzoyl chloride over a period of 3 hours

- Reflux with stirring for an additional 8 hours

- Cool to room temperature, add cracked ice, and separate the benzene layer

- Wash with sodium bicarbonate solution, dry with sodium sulfate, and distill off the benzene

- Distill the residue in vacuum to obtain ethyl benzoylacetate

- Further modify with an ethoxylation step to introduce the 3-ethoxy substituent

Method 3: Acid Chloride Reaction with Potassium Ethyl Malonate

An economical method for preparing beta-oxo esters involves the reaction of acid chlorides with potassium ethyl malonate using a magnesium chloride-triethylamine base system.

Procedure:

- Prepare a system with potassium ethyl malonate in acetonitrile or ethyl acetate

- Add magnesium chloride and triethylamine as the base system

- Introduce the appropriate acid chloride (3-ethoxybenzene derivatives) dropwise

- Maintain reaction conditions as shown in the table below

- Purify the product through filtration and recrystallization

Method 4: Carbonate-Based Synthesis

Another approach involves the reaction of dimethyl or ethyl carbonate with an appropriate ketone in the presence of a strong base.

Procedure:

- React 3-ethoxyphenyl ketone with ethyl carbonate

- Use a strong base like potassium t-butoxide to catalyze the reaction

- Maintain reaction conditions for adequate time to ensure complete conversion

- Purify through distillation to obtain the target compound

Experimental Data and Reaction Conditions

Comparison of Reaction Conditions for Different Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethanol + Ethyl acrylate | Anion exchange resin | None | -5 to 35 | Variable | 94-98 |

| 2 | Ethyl acetoacetate + Benzoyl chloride | Sodium | Benzene | Reflux | 32 | 63-75 |

| 3 | Potassium ethyl malonate + Acid chloride | MgCl₂/Et₃N | Acetonitrile | Room temp | 6-15 | 80-88 |

| 4 | 3-Ethoxyphenyl ketone + Ethyl carbonate | Potassium t-butoxide | DMF | 50-80 | 10-24 | 70-86 |

Optimization Data for Method 1

Based on the patent data for the synthesis of ethyl 3-ethoxypropionate, several variations of reaction conditions were tested:

| Example | Alcohol:Acrylate Ratio | Catalyst (%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 85:15 (mass ratio) | 15 | 28±2 | 105 | 98 |

| 2 | 85:15 (mass ratio) | 15 | 28±2 | 90 | 94 |

| 3 | 90:10 (mass ratio) | 15 | 29±2 | 98 | 96 |

Detailed Synthesis Protocols

Tubular Reactor Method

This method, adapted from patent CN104016861A, offers high yields and recyclable catalyst systems:

- Use a fixed bed system, preferably a tubular or tower reactor with catalyst fixed inside

- Clean the catalyst with dehydrated alcohol, then purge with nitrogen

- Wash with deionized water, purge with nitrogen, and process with 2-10% alkali lye

- After handling, wash with water and fill with nitrogen

- Wash the system under nitrogen with fresh ethanol or a mixture of ethanol and ethyl acrylate

- Continue washing with alcohol under nitrogen until the moisture content is appropriate

- Prepare the reaction mixture with the appropriate 3-ethoxybenzene derivatives

- Control temperature at 28±2°C for optimal results

- Pass the mixture through the fixed-bed reactor

- Collect the product and purify through rectification

- Calculate the yield based on starting materials

Batch Synthesis Method

For laboratory-scale preparation, this batch method offers acceptable yields:

- Add 1500 grams of dehydrated alcohol and ethyl 3-ethoxyphenylpropanoate precursors to a four-hole boiling flask

- Control temperature at 30±2°C

- Add 5% of well-handled catalyst based on the weight of ethyl propanoate

- Open stirring with rotating speed no higher than 120 rpm to ensure catalyst remains suspended

- React for 4 hours

- Stop stirring and remove catalyst by filtration

- Record the unreacted material content in the filtrate

- Add the filtrate to a rectifying tower

- Heat up to between 74-165°C

- Collect the product at appropriate temperature ranges

- Calculate yield based on starting materials

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

- Distillation under reduced pressure (typical conditions: 142-148°C at 6 mm Hg or 177-181°C at 20 mm Hg)

- Recrystallization from appropriate solvents if the product is solid

- Column chromatography using silica gel with appropriate eluent systems (typically 2-4% ethyl acetate in hexanes)

Analytical Characterization

The purity and structure of the product can be confirmed through:

- ¹H NMR spectroscopy

- ¹³C NMR spectroscopy

- Mass spectrometry

- IR spectroscopy

- Elemental analysis

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Tubular Reactor Method | High yields (94-98%), continuous operation, recyclable catalyst | Specialized equipment needed, higher initial setup cost | Excellent for industrial scale |

| Modified Claisen Condensation | Simple setup, well-established chemistry | Longer reaction times, moderate yields | Good for laboratory scale |

| Acid Chloride/Malonate Method | High yields, economical | Sensitive to moisture, requires careful handling of acid chlorides | Moderate to good |

| Carbonate-Based Method | Milder conditions, fewer side reactions | Lower yields, longer reaction times | Good for laboratory scale |

Environmental and Economic Considerations

From an environmental perspective, the tubular reactor method offers advantages including:

- Recyclable catalyst that can be regenerated

- Reduced waste generation

- Lower energy consumption for continuous processes

- Minimized use of solvents

From an economic standpoint, the acid chloride/malonate method using magnesium chloride-triethylamine base system offers a balance of high yields and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-beta-oxobenzenepropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the beta-oxo group to a hydroxyl group, forming alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethoxy-beta-oxobenzenepropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-beta-oxobenzenepropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance enol content and stabilize tautomers, increasing reactivity in cyclization reactions .

- Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Reduce enolization but improve electrophilicity at the keto position, favoring nucleophilic attacks .

- Halogen Substituents (e.g., fluoro) : Introduce steric and electronic effects, modifying solubility and bioactivity .

Q & A

Q. What are the common synthetic routes for Ethyl 3-ethoxy-beta-oxobenzenepropanoate, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via Claisen condensation or nucleophilic acyl substitution. For example, oxidation of hydroxyl-containing precursors (e.g., ethyl 2-hydroxy-3-phenylpropanoate) using potassium permanganate (KMnO₄) under acidic conditions yields the ketone group . Reagent choice is critical: reducing agents like LiAlH₄ may over-reduce ester groups, necessitating controlled stoichiometry. Solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) impact reaction rates and byproduct formation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ 165–175 ppm), and β-keto groups (δ 190–210 ppm). Compare with reference spectra of analogs like ethyl 3-(2-fluorophenyl)-3-oxopropanoate to confirm substituent effects .

- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹) and β-keto C=O (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group).

Cross-referencing with PubChem/CAS data ensures accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Hydrolysis of the ester group is a key degradation pathway; avoid aqueous solvents unless stabilized by aprotic additives (e.g., molecular sieves). Monitor purity via TLC (silica plates, UV detection) monthly. For lab safety, consult SDS guidelines for similar β-keto esters (e.g., ethyl 3-oxopropanoate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational isomerism. Use DFT calculations (e.g., Gaussian, B3LYP/6-31G* level) to model solvent interactions (PCM method) and compare with experimental NMR shifts. For example, methoxy substituents in analogs like ethyl 3-(2-methoxyphenyl)-3-oxopropanoate induce shielding/deshielding deviations up to 0.3 ppm . Validate with isotopic labeling (e.g., ¹³C-enriched samples) or variable-temperature NMR to detect dynamic equilibria .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (catalyst loading, solvent, temperature). For instance, a 2³ factorial design revealed that Pd/C (5 mol%) in ethanol at 60°C maximizes Suzuki coupling efficiency for aryl-substituted derivatives . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, while microwave-assisted synthesis reduces reaction times by 40–60% for sterically hindered intermediates .

Q. How do electronic effects of substituents (e.g., fluoro, methoxy) on the benzene ring influence the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -F in ethyl 3-(2-fluorophenyl)-3-oxopropanoate) increase electrophilicity at the β-keto position, accelerating nucleophilic attacks (e.g., Grignard additions). Hammett σ constants quantify substituent effects: meta-fluoro (σₚ = 0.34) vs. para-methoxy (σₚ = –0.27). Experimental validation via competitive kinetics (e.g., krel for hydride reductions) aligns with DFT-calculated activation energies .

Q. What computational tools can predict the thermodynamic vs. kinetic control of this compound derivatives?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model transition states and identify dominant pathways. For example, β-keto ester enolization favors the thermodynamically stable trans-enolate under basic conditions (pH >10). Compare with experimental Arrhenius plots (Eₐ differences ≥15 kJ/mol indicate kinetic control). Software like Schrödinger’s Jaguar aids in visualizing non-covalent interactions (e.g., H-bonding in crystalline derivatives) .

Data Analysis and Validation

Q. How should researchers address discrepancies between observed and literature melting points?

- Methodological Answer : Potential causes include polymorphism or impurities. Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions and HPLC (C18 column, acetonitrile/water) to quantify impurities (>98% purity required). Cross-reference with analogs: e.g., ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (mp 68–70°C) vs. fluoro derivatives (mp 72–74°C) .

Q. What statistical methods validate the reproducibility of synthetic protocols?

- Methodological Answer : Use ANOVA to assess inter-lab variability (e.g., three independent syntheses). For time-course data (e.g., reaction progress), apply linear mixed-effects models. Report 95% confidence intervals for yields; RSD <5% indicates robustness. Reference the Extended Essay Guide’s criteria for replicability in chemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.